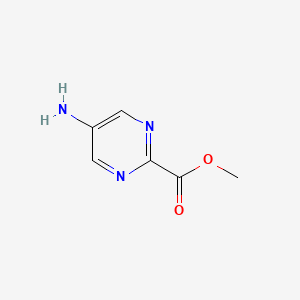

Methyl 5-aminopyrimidine-2-carboxylate

概要

説明

Methyl 5-aminopyrimidine-2-carboxylate: is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. It is a solid substance commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives.

Reaction Conditions:

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.

Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

科学的研究の応用

Chemistry

MAPC serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated that MAPC may play a role in biochemical pathways and enzyme interactions. Its structure enables it to interact with specific molecular targets, potentially modulating metabolic processes and influencing cellular functions.

Medicine

MAPC is being investigated for its therapeutic properties, particularly:

- Anti-inflammatory Activity : Studies have shown that MAPC can inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This inhibition leads to a significant reduction in inflammatory markers.

- Antimicrobial Activity : MAPC exhibits notable antimicrobial properties against various bacterial strains. For example, it demonstrated effective activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL.

- Antitumor Activity : Preliminary studies suggest that MAPC may possess antitumor properties, inhibiting the growth of cancer cell lines such as A2780 ovarian cancer cells with an IC50 value of 13.7 μM.

Antimicrobial Activity Summary

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Effective |

| Methicillin-Resistant S. aureus | 8 | Highly Effective |

| Escherichia coli | 16 | Moderate |

Antitumor Activity Summary

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A2780 (Ovarian Cancer) | 13.7 | Cytotoxic |

| 518A2 (Melanoma) | 1.5 | Strongly Cytotoxic |

| NIH 3T3 (Fibroblast) | 33.8 | Non-malignant Control |

Anti-inflammatory Activity Summary

| Treatment | COX-2 Expression (%) | iNOS Expression (%) |

|---|---|---|

| Control | 100 | 100 |

| MAPC (10 μM) | 45 | 40 |

| Indomethacin (10 μM) | 30 | 35 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study utilized the Galleria mellonella infection model to evaluate MAPC derivatives against MRSA. The derivatives maintained or enhanced MAPC's antimicrobial properties, achieving significant reductions in bacterial load.

Case Study 2: Antitumor Mechanism

In vitro assays assessed MAPC's pro-apoptotic effects on A2780 cells. The compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest and increased cell death rates.

Research Findings and Future Directions

The extensive biological activity of MAPC indicates its potential as a therapeutic agent; however, further research is required to fully elucidate its mechanisms of action and optimize its efficacy against specific targets. Investigations into structure-activity relationships (SARs) are crucial for enhancing its therapeutic profile.

作用機序

The mechanism by which Methyl 5-aminopyrimidine-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

類似化合物との比較

Methyl 2-aminopyrimidine-5-carboxylate: A structural isomer with the amino group at a different position on the pyrimidine ring.

Methyl 5-aminopyridine-3-carboxylate: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness: Methyl 5-aminopyrimidine-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Methyl 5-aminopyrimidine-2-carboxylate (CAS: 73418-88-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula: C6H7N3O2

- Molecular Weight: 153.14 g/mol

- IUPAC Name: this compound

The compound features a methyl ester group attached to the carboxylic acid at the 2-position of the pyrimidine ring, which enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 5-aminopyrimidine-2-carboxylic acid with methanol in the presence of hydrochloric acid under reflux conditions. This method ensures complete esterification and can be scaled up using continuous flow reactors for industrial applications.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, demonstrating potential anti-inflammatory effects.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .

Therapeutic Applications

- Anti-inflammatory Activity:

- Antimicrobial Activity:

- Potential Role in Cancer Therapy:

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX enzymes, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on related compounds showed that certain derivatives exhibited high antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may share similar properties and warrant further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 2-aminopyrimidine-4-carboxylate | Moderate | Known for antimicrobial properties |

| 2-Aminopyrimidine | Low | Less reactive; limited biological data |

| Methyl 4-aminoquinoline | Moderate | Notable antimalarial activity |

特性

IUPAC Name |

methyl 5-aminopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442978 | |

| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73418-88-9 | |

| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 5-aminopyrimidine-2-carboxylate of interest in the context of AzoC enzyme research?

A1: this compound is a substrate of the AzoC enzyme, which plays a role in the biosynthesis of azoxy compounds. [] These compounds have potential applications in various industries. Researchers are interested in engineering AzoC variants with improved catalytic efficiency towards different substrates, including this compound, to expand the possibilities for azoxy compound biosynthesis. []

Q2: How does the double mutant L101I/Q104R of AzoC compare to the wild-type enzyme in terms of its interaction with this compound?

A2: The research demonstrates that the L101I/Q104R AzoC double mutant exhibits enhanced catalytic efficiency towards this compound compared to the wild-type enzyme. [] Structural analysis suggests that this improvement may be attributed to a shorter distance between the substrate and the diiron center within the enzyme's active site. [] This closer proximity likely facilitates more efficient N-oxygenation of the substrate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。